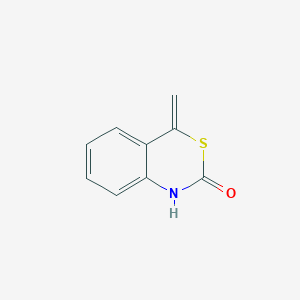

4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one

Descripción

4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with a methylidene group at the 4-position. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Propiedades

Número CAS |

134470-66-9 |

|---|---|

Fórmula molecular |

C9H7NOS |

Peso molecular |

177.22 g/mol |

Nombre IUPAC |

4-methylidene-1H-3,1-benzothiazin-2-one |

InChI |

InChI=1S/C9H7NOS/c1-6-7-4-2-3-5-8(7)10-9(11)12-6/h2-5H,1H2,(H,10,11) |

Clave InChI |

BNOSDMJAKUBWAN-UHFFFAOYSA-N |

SMILES canónico |

C=C1C2=CC=CC=C2NC(=O)S1 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux . This reaction yields 3,4-dihydro-2H-1,4-benzothiazin-3-one, which is then subjected to the action of benzaldehyde in the presence of sodium methylate in DMF to form the desired product .

Análisis De Reacciones Químicas

4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one undergoes various chemical reactions, including:

Electrophilic substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Cycloaddition: The compound can participate in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, to form triazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation with methyl iodide yields N-methyl derivatives, while nitration with nitric acid produces nitro derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The exact mechanism of action of 4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its cytotoxic activity against cancer cells may involve the inhibition of key enzymes or signaling pathways essential for cell proliferation . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Comparación Con Compuestos Similares

4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one can be compared with other benzothiazine derivatives, such as:

1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.

3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Used as a positive allosteric modulator of AMPA receptors.

1,4-Benzothiazine-2,3-dione: Exhibits potent anti-inflammatory and analgesic activities.

The uniqueness of 4-Methylidene-1,4-dihydro-2H-3,1-benzothiazin-2-one lies in its methylidene group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other benzothiazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.